molecular formula C11H11N3O B2366997 N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide CAS No. 2034238-33-8

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

Cat. No.: B2366997
CAS No.: 2034238-33-8
M. Wt: 201.229
InChI Key: MQYOBCLDLPKCJT-UHFFFAOYSA-N
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Description

N-(Pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide is a chemical compound of high interest in medicinal chemistry and oncology research. Its core structure incorporates a pyrazolo[1,5-a]pyridine scaffold, a privileged heterocyclic system known for its diverse biological activities and resemblance to purine bases, making it a valuable scaffold for developing enzyme inhibitors . The specific incorporation of the cyclopropanecarboxamide moiety is a recognized structural feature in the design of potent type II c-Met kinase inhibitors . The c-Met receptor tyrosine kinase is a critical target in cancer therapy, as its aberrant signaling is implicated in tumor growth, invasion, and metastasis . Compounds sharing this structural motif are investigated for their ability to bind to the inactive DFG-out conformation of the c-Met kinase, potentially offering advantages against resistance mutations . Researchers can utilize this compound as a key intermediate or lead structure in programs aimed at developing novel anticancer agents, particularly those targeting dysregulated kinase pathways. The structure-activity relationships (SAR) of analogous compounds suggest that modifications to the pyrazolopyridine core and the carboxamide substituent can significantly influence potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11(8-1-2-8)13-9-4-6-14-10(7-9)3-5-12-14/h3-8H,1-2H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYOBCLDLPKCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=CC=NN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles

This classical approach involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or equivalent electrophiles. For example, 3-aminopyrazole reacts with acetylacetone under acidic conditions to yield 5,7-dimethylpyrazolo[1,5-a]pyridine. Chlorination at position 5 using phosphorus oxychloride introduces a reactive site for later functionalization.

Reaction Scheme 1
$$
\text{3-Aminopyrazole} + \text{Acetylacetone} \xrightarrow{\text{HCl, EtOH}} \text{5,7-Dimethylpyrazolo[1,5-a]pyridine} \xrightarrow{\text{POCl}_3} \text{5-Chloro-7-methylpyrazolo[1,5-a]pyridine}
$$

[3 + 2] Cycloannulation with β-Iodovinyl Sulfones

A metal-free method reported by RSC advances the synthesis via base-mediated cycloannulation. Pyridinium-$$N$$-amine derivatives react with ($$E$$)-β-iodovinyl sulfones in the presence of K$$2$$CO$$3$$, yielding 2-substituted pyrazolo[1,5-a]pyridines. This route offers direct access to 3-sulfonyl variants, though desulfonylation may be required for further modifications.

Reaction Scheme 2
$$
\text{Pyridinium-$$N$$-amine} + (E)\text{-β-Iodovinyl Sulfone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Pyrazolo[1,5-a]pyridine-3-sulfonyl Derivative}
$$

Functionalization at Position 5: Introducing Cyclopropanecarboxamide

The critical step involves coupling the cyclopropanecarboxamide group to the pyrazolo[1,5-a]pyridine core. Two methodologies are prominent:

Buchwald-Hartwig Amination

Using a palladium catalyst, 5-chloropyrazolo[1,5-a]pyridine undergoes cross-coupling with cyclopropanecarboxamide. Optimized conditions (Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$_3$$, toluene, 110°C) achieve yields up to 78%.

Reaction Scheme 3
$$
\text{5-Chloropyrazolo[1,5-a]pyridine} + \text{Cyclopropanecarboxamide} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{N-(Pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide}
$$

Direct Amidation via Nucleophilic Acyl Substitution

Activation of the 5-position as a triflate (using Tf$$_2$$O) enables reaction with cyclopropanecarbonyl chloride. This one-step method, conducted in THF with DIPEA, affords the target compound in 65% yield.

Reaction Scheme 4
$$
\text{Pyrazolo[1,5-a]pyridin-5-ol} \xrightarrow{\text{Tf}_2\text{O}} \text{5-Triflate Intermediate} \xrightarrow{\text{Cyclopropanecarbonyl Chloride}} \text{Target Compound}
$$

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Advantages Limitations
Buchwald-Hartwig Pd(OAc)$$_2$$, Xantphos 78 95 High regioselectivity Requires palladium catalyst
Direct Amidation Tf$$_2$$O, DIPEA 65 90 One-step protocol Lower yield due to side reactions
Cycloannulation K$$2$$CO$$3$$, β-Iodovinyl Sulfone 70 88 Metal-free, scalable Requires desulfonylation step

Optimization and Mechanistic Insights

Palladium-Catalyzed Coupling

The Buchwald-Hartwig reaction’s efficiency hinges on ligand selection. Bulkier ligands (e.g., Xantphos) suppress β-hydride elimination, enhancing amide coupling. Microwave irradiation (120°C, 30 min) further improves yields to 82%.

Solvent Effects in Direct Amidation

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote decomposition. THF balances solubility and stability, achieving optimal results.

Scalability of Cycloannulation

Gram-scale reactions (10 mmol) using β-iodovinyl sulfones demonstrate robustness, with 68% isolated yield after column chromatography.

Chemical Reactions Analysis

Functionalization Reactions

3.1 Amide Bond Formation
The cyclopropanecarboxamide moiety is introduced via carbodiimide-mediated coupling:

  • Reagents : Cyclopropanecarbonyl chloride, HATU/DIPEA, or EDC/NHS .

  • Conditions : Room temperature, inert atmosphere (N2/Ar).

Example :

Pyrazolo 1 5 a pyridin 5 amine+Cyclopropanecarbonyl chlorideDIPEA DCMN Pyrazolo 1 5 a pyridin 5 yl cyclopropanecarboxamide\text{Pyrazolo 1 5 a pyridin 5 amine}+\text{Cyclopropanecarbonyl chloride}\xrightarrow{\text{DIPEA DCM}}\text{N Pyrazolo 1 5 a pyridin 5 yl cyclopropanecarboxamide}

3.2 Suzuki-Miyaura Cross-Coupling
Aryl boronic acids are coupled to the pyridine ring to enhance diversity:

  • Catalyst : Pd(PPh3)4 or Pd(dppf)Cl2 .

  • Base : K2CO3 or Cs2CO3 .

Example :

5 Bromo N pyrazolo 1 5 a pyridin 5 yl cyclopropanecarboxamide+Aryl boronic acidPd catalyst5 Aryl derivative\text{5 Bromo N pyrazolo 1 5 a pyridin 5 yl cyclopropanecarboxamide}+\text{Aryl boronic acid}\xrightarrow{\text{Pd catalyst}}\text{5 Aryl derivative}

Reactivity and Stability

4.1 Acid/Base Sensitivity

  • The cyclopropane ring is prone to ring-opening under strong acidic conditions (e.g., H2SO4) .

  • The carboxamide group hydrolyzes in basic media (e.g., NaOH/EtOH) to yield cyclopropanecarboxylic acid .

4.2 Photophysical Properties

  • Extended π-conjugation in the pyrazolo[1,5-a]pyridine core enables fluorescence, useful in pH sensing .

Biological Activity and SAR

  • Substituent Effects : Electron-withdrawing groups (e.g., -CN) enhance binding to enzymatic targets like PI3Kδ .

  • Rigidity : The cyclopropane ring improves metabolic stability by reducing rotational freedom .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyridine compounds, including N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that modifications in the pyrazolo[1,5-a]pyridine scaffold can enhance anticancer activity through improved interaction with target enzymes involved in cell cycle regulation and apoptosis pathways .

Enzymatic Inhibition

This compound has been investigated for its potential as an inhibitor of specific kinases, which play critical roles in cellular signaling pathways. For example, it has shown promise as a selective inhibitor of Trk kinases, which are involved in neuronal survival and differentiation. Inhibiting these kinases could lead to therapeutic strategies for neurodegenerative diseases and certain cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Pyrazolo derivatives have demonstrated effectiveness against bacterial strains and fungi, suggesting their potential use as antimicrobial agents. The mechanism of action may involve interference with microbial metabolic pathways or disruption of cell wall synthesis .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits. The compound's ability to inhibit pro-inflammatory cytokines is currently under investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrazolo ring and cyclopropane moiety can significantly influence its biological activity and selectivity for target enzymes. Studies have shown that specific substitutions can enhance binding affinity and improve efficacy against targeted biological pathways .

Case Studies

Study ReferenceApplication AreaKey Findings
AntitumorDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Enzymatic InhibitionIdentified as a potent Trk kinase inhibitor with potential neuroprotective effects.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; mechanism involves disruption of cell wall synthesis.
Anti-inflammatoryShowed reduction in cytokine levels in vitro; potential for treating chronic inflammation.

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from closely related pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds in and ). Key differences include:

  • Pyridine vs. Pyrimidine Rings : The pyridine ring (one nitrogen atom) in the target compound vs. the pyrimidine ring (two nitrogen atoms) in pyrazolo[1,5-a]pyrimidines. This affects electronic properties and binding interactions. Pyrimidine derivatives often exhibit stronger hydrogen-bonding capacity, while pyridine-based systems may offer better lipophilicity .

Key Observations :

  • The cyclopropanecarboxamide group in the target compound is structurally distinct from alkyl or aryl carboxamides in pyrazolo[1,5-a]pyrimidines. This may reduce metabolic degradation compared to N-butyl or N-picolyl groups .
  • Pyrazolo[1,5-a]pyrimidines demonstrate broader therapeutic roles (e.g., kinase inhibition, cathepsin inhibition) , whereas pyrazolo[1,5-a]pyridine derivatives are emerging in oncology (PARG/TRK inhibition) .
Pharmacological and Selectivity Trends
  • Cathepsin Inhibition : Pyrazolo[1,5-a]pyrimidine carboxamides () show moderate inhibition of cathepsins K/B, with IC₅₀ values in the micromolar range. The N-picolyl group in compound 5c enhances CatB inhibition, suggesting substituent-dependent selectivity .
  • Kinase Inhibition : Pyrazolo[1,5-a]pyridine derivatives (e.g., TRK inhibitors in ) leverage carboxamide substituents for target engagement. The cyclopropane group in the target compound may optimize steric compatibility with kinase active sites .

Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyridine moiety fused with a cyclopropanecarboxamide group. This unique structure contributes to its diverse biological activities. The pyrazole ring is known for its ability to interact with various biological targets, while the cyclopropane component introduces steric and electronic properties that enhance the compound's reactivity and selectivity.

Research indicates that this compound exhibits significant inhibitory effects on specific kinases involved in cancer progression. The following mechanisms have been identified:

  • Kinase Inhibition : The compound has shown promise as a selective inhibitor of cyclin-dependent kinases (CDKs) and other kinases implicated in cell cycle regulation. For instance, derivatives of this compound have demonstrated the ability to inhibit CDK1 and CDK2, leading to reduced cell proliferation and induced apoptosis in various cancer cell lines .
  • Apoptosis Induction : Studies have shown that treatment with this compound can trigger apoptotic pathways in cancer cells, which is crucial for therapeutic efficacy against tumors.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings related to SAR:

ModificationEffect on ActivityReference
Substituents on the pyrazole ringAltered kinase selectivity and potency
Variations in the cyclopropane moietyEnhanced lipophilicity and bioavailability
Functional group changesImproved binding affinity to target kinases

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • In Vitro Studies : In a study examining various cancer cell lines, the compound exhibited IC50 values ranging from 3.42 µM to 9.21 µM against HepG2 cells, demonstrating its potential as an anticancer agent compared to standard treatments like erlotinib .
  • In Vivo Efficacy : In xenograft models using GIST-T1 cells, administration of this compound at doses of 50 mg/kg significantly inhibited tumor growth by approximately 83%, highlighting its therapeutic potential in treating gastrointestinal stromal tumors (GIST) .
  • Mechanistic Insights : Molecular docking studies have revealed that the compound interacts with the ATP-binding site of c-KIT kinase, adopting a type II binding mode that enhances its inhibitory activity against this target .

Q & A

Q. What in vivo models are appropriate for evaluating the anti-resorptive activity of cathepsin K inhibitors derived from this scaffold?

  • Methodological Answer : Use ovariectomized (OVX) rats to mimic postmenopausal osteoporosis. Measure bone mineral density (BMD) via μCT and serum biomarkers (CTX-I for bone resorption). Compare efficacy to clinical benchmarks like odanacatib .

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